molecular formula C11H18O4 B8731345 diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate CAS No. 30689-38-4

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate

Cat. No.: B8731345
CAS No.: 30689-38-4
M. Wt: 214.26 g/mol
InChI Key: YLRALQSVMCXBSD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derived from cyclopentane-1,2-dicarboxylic acid. This compound is known for its unique structural properties, which include a five-membered cyclopentane ring with two ester functional groups attached at the 1 and 2 positions in a trans configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate can be synthesized through various methods. One common synthetic route involves the esterification of cyclopentane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of diethyl trans-cyclopentane-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of diethyl trans-cyclopentane-1,2-dicarboxylate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases to release cyclopentane-1,2-dicarboxylic acid and ethanol. This hydrolysis reaction is crucial for its metabolic processing and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl cis-cyclopentane-1,2-dicarboxylate: Similar structure but with cis configuration.

    Dimethyl trans-cyclopentane-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl cyclohexane-1,2-dicarboxylate: Similar ester groups but with a six-membered ring

Uniqueness

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

CAS No.

30689-38-4

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

YLRALQSVMCXBSD-RKDXNWHRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCCC1C(=O)OCC

Origin of Product

United States

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